molecular formula C8H13NO2 B13019196 Methyl 5-azaspiro[2.4]heptane-4-carboxylate

Methyl 5-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B13019196
M. Wt: 155.19 g/mol
InChI Key: ZBTOFBKKQWDCEK-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.4]heptane-4-carboxylate (CAS#: 1779648-27-9) is a spirocyclic proline analogue of high interest in medicinal chemistry and pharmaceutical research. The compound is supplied with a minimum purity of 97% . Its unique spiro[2.4]heptane structure, which incorporates a cyclopropane ring, introduces significant steric constraint and is valuable for creating conformationally restricted bioactive molecules . Similar 5-azaspiro[2.4]heptane derivatives are established as key intermediates in the synthesis of leading therapeutic agents, most notably serving as the core structure in Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) . As such, this compound is a valuable building block for drug discovery programs and the development of novel protease inhibitors. The molecular formula for this compound is C8H13NO2, and it has a molecular weight of 155.20 g/mol . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 5-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-8(2-3-8)4-5-9-6/h6,9H,2-5H2,1H3

InChI Key

ZBTOFBKKQWDCEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CC2)CCN1

Origin of Product

United States

Preparation Methods

Oxidation of 4-Hydroxyproline Derivatives

Starting from 4-hydroxyproline or its esters, oxidation to the corresponding 4-oxo-pyrrolidine-2-carboxylic acid or ester is achieved using TEMPO-mediated oxidation with sodium hypochlorite (NaClO) in isopropyl acetate at 0–5 °C, followed by stirring at room temperature overnight. This step provides the ketone intermediate essential for subsequent transformations.

Formation of Exocyclic Methylene Intermediate

The ketone intermediate undergoes Wittig reaction or treatment with Tebbe or Lombardo reagents to convert the ketone into an exocyclic methylene group. This alkene intermediate is crucial for the cyclopropanation step.

Cyclopropanation via Dihalocarbene Addition

The exocyclic alkene is subjected to dihalocarbene addition to form a dihalogenated cyclopropane intermediate. The dihalocarbene is generated in situ by thermal decomposition of trihaloacetate salts such as sodium trichloroacetate or sodium tribromoacetate, often in the presence of halide salts or phase-transfer catalysts to enhance reaction efficiency. This step is typically conducted under inert atmosphere and controlled temperature.

Hydrodehalogenation to Form the Spirocyclopropyl Ring

The dihalogenated cyclopropane intermediate undergoes hydrodehalogenation under reductive conditions, such as free radical or single electron transfer processes, to remove halogen atoms and yield the desired spirocyclopropyl structure. This step is critical to obtain the 5-azaspiro[2.4]heptane core.

Esterification to Methyl 5-azaspiro[2.4]heptane-4-carboxylate

The final step involves esterification or methylation of the carboxylic acid group to form the methyl ester. This can be achieved by standard esterification methods such as treatment with methanol under acidic conditions or by using methylating agents. Vacuum distillation may be employed to purify the methyl ester product.

Step Reagents/Conditions Notes
Oxidation TEMPO, NaClO, isopropyl acetate, 0–5 °C to RT Mild oxidation, high selectivity
Wittig/Tebbe Reaction Wittig reagent or Tebbe/Lombardo reagent Converts ketone to exocyclic methylene
Dihalocarbene Generation Sodium trihaloacetate salts, halide salts, PTC Thermal decomposition at controlled temp
Hydrodehalogenation Reductive free radical or SET conditions Removes halogens, forms spirocyclopropyl
Esterification Methanol, acid catalyst or methylating agents Forms methyl ester, purification by distillation
  • The oxidation step yields the ketone intermediate in high purity, facilitating downstream reactions.
  • Cyclopropanation via dihalocarbene addition proceeds efficiently with yields often exceeding 80%, especially when phase-transfer catalysts are employed.
  • Hydrodehalogenation under optimized conditions provides the spirocyclic core with minimal side products.
  • Final methyl ester products are obtained in yields ranging from 50% to 90% depending on purification methods.

The synthesized this compound is characterized by:

The preparation of this compound involves a sequence of oxidation, alkene formation, cyclopropanation via dihalocarbene addition, hydrodehalogenation, and esterification steps. The process benefits from controlled reaction conditions, use of phase-transfer catalysts, and careful purification to achieve high yields and stereochemical integrity. These methods are well-documented in patent literature and peer-reviewed research, providing robust routes for the synthesis of this important spirocyclic intermediate.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.4]heptane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spiro structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spiro compounds, depending on the reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-azaspiro[2.4]heptane-4-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds, particularly those targeting viral infections such as Hepatitis C. The compound can be synthesized through various methods, including the use of metal carbenoids in reactions like the Simmon-Smith reaction, which facilitates the formation of derivatives useful in drug development .

Table 1: Synthesis Methods for this compound

MethodDescription
Simmon-Smith ReactionUtilizes metal carbenoids to facilitate cyclopropanation reactions .
One-Pot Double Allylic AlkylationCatalytic enantioselective preparation leading to high yields .
Reductive CleavageInvolves zinc in acetic acid to form 1,3-amino alcohols from isoxazolidine rings.

This compound exhibits notable biological activities that make it a candidate for further research in pharmacology.

Antiviral Activity

The compound has been identified as a precursor in synthesizing inhibitors for Hepatitis C virus NS5A, highlighting its potential role in developing antiviral therapies. Research indicates that derivatives of this compound can exhibit significant inhibitory effects against viral replication pathways .

Antibacterial Activity

Studies have shown that derivatives of methyl 5-azaspiro compounds possess antibacterial properties, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of these compounds contribute to their efficacy in treating bacterial infections .

Table 2: Biological Activities of this compound

Activity TypeTarget Organism/PathogenMechanism of Action
AntiviralHepatitis C VirusInhibition of NS5A protein, blocking viral replication .
AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)Disruption of bacterial cell wall synthesis or function .

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of this compound and its derivatives:

  • In Vitro Studies : A study published in Biomed Research International demonstrated that a derivative exhibited potent inhibitory effects against MRSA clinical isolates, suggesting its application in treating resistant bacterial infections.
  • Synthetic Applications : The compound has been utilized as an intermediate in synthesizing various biologically active molecules, particularly those aimed at HCV treatment, underscoring its importance in pharmaceutical chemistry and drug development .
  • Toxicological Profile : While the compound may cause respiratory irritation and skin irritation upon exposure, it is not classified as harmful when ingested based on current data from animal models. This aspect is crucial for assessing its safety for therapeutic use .

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.4]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

Positional and Functional Group Isomers

Key analogs differ in ester group positions or substituents, impacting physicochemical properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield Key Spectral Data (¹H NMR/LCMS) Reference
Methyl 5-azaspiro[2.4]heptane-4-carboxylate (hypothetical) C₈H₁₁NO₂ 153.18 N/A N/A N/A
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) C₁₁H₁₉NO₂ 197.27 Oil (no MP) 95% ¹H NMR: δ 1.36–1.82 (m, cyclopropane)
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (7a) C₁₂H₁₉NO₄ 241.28 131–134 2.2% ¹³C NMR: δ 177.74 (COOH), LCMS: [M-H]⁻ 240.2
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 N/A 99% N/A (reported as light-yellow oil)

Key Observations :

  • Substituent Effects : The tert-butyl group in 20a increases molecular weight and hydrophobicity compared to the methyl ester, favoring oil formation over crystallization .
  • Acid vs. Ester : The carboxylic acid derivative (7a) exhibits a higher melting point (131–134°C) due to hydrogen bonding, unlike the ester or tert-butyl forms .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance water solubility, critical for biological assays.

Ring Size and Spiro Junction Variations

Expanding the spiro ring or altering junction positions modulates steric and electronic properties:

Compound Name Spiro System Molecular Formula Yield Key Data Reference
5-Azaspiro[2.4]heptane-4-carboxylate Heptane (5-membered) C₈H₁₁NO₂ N/A N/A
6-Azaspiro[3.4]octane-5-carboxylic acid (7b) Octane (6-membered) C₁₂H₁₉NO₄ 77% ¹H NMR: δ 0.56–0.78 (cyclopropane)
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) Nonane (thia-containing) C₁₂H₂₁NO₂S 78% Mp: 69–70°C (crystalline powder)

Key Observations :

  • Ring Expansion : The octane derivative (7b) shows a 77% yield, higher than the heptane analog (7a, 2.2%), suggesting improved synthetic accessibility for larger rings .
  • Heteroatom Inclusion : Sulfur-containing analogs (e.g., 20k) exhibit lower melting points, likely due to reduced symmetry .

Key Observations :

  • Lithiation-Carboxylation : Single-step methods (e.g., ) achieve higher yields (69%) than multi-step routes .
  • Coupling Reagents : Amide-forming reagents (DIC/HOBt) in enable near-quantitative yields, advantageous for scale-up.

Biological Activity

Methyl 5-azaspiro[2.4]heptane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, particularly in the context of antiviral activity and antimicrobial efficacy.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as spiro compounds, characterized by their unique bicyclic structure. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. For instance, one method involves the reaction of a 4-exocyclic methylene-substituted proline compound with metal carbenoids through a Simmon-Smith reaction, yielding various derivatives with enhanced biological properties .

Antiviral Properties

Recent studies have highlighted the antiviral potential of methyl 5-azaspiro[2.4]heptane derivatives against various viral targets. Notably, derivatives have been identified as inhibitors of the hepatitis C virus (HCV) NS5A protein, which is crucial for viral replication . The mechanism involves the binding affinity to the target protein, leading to inhibition of viral replication.

Table 1: Antiviral Activity of Methyl 5-azaspiro[2.4]heptane Derivatives

CompoundTargetIC50 (nM)Reference
Methyl 5-azaspiro[2.4]heptane-6-carboxylateHCV NS5A23.4
CMX990SARS-CoV-2 M pro23.4

Antimicrobial Activity

The antimicrobial properties of methyl 5-azaspiro[2.4]heptane derivatives have also been investigated. A study evaluated several synthesized compounds for their antibacterial and antifungal activities using Minimum Inhibitory Concentration (MIC) assays against various pathogens.

Table 2: Antimicrobial Efficacy of Synthesized Compounds

CompoundActivity TypeMIC (µg/mL)Target Organisms
VK-302Antibacterial10Staphylococcus aureus
VK-305Antifungal15Candida albicans
VK-310Broad-spectrum20Escherichia coli, Pseudomonas aeruginosa

The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in treating infections caused by resistant strains .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of methyl 5-azaspiro[2.4]heptane derivatives. The bioavailability and clearance rates can significantly influence their therapeutic efficacy.

Table 3: Pharmacokinetic Properties

PropertyValueReference
Bioavailability>80%
Human Plasma Stability>80% at 2 hours
Plasma Protein Binding~70%

Toxicological assessments have shown that certain derivatives maintain favorable safety profiles with minimal cytotoxicity in vitro, indicating their potential for further development as therapeutic agents .

Case Studies

  • HCV Treatment Development : Research has focused on developing methyl 5-azaspiro[2.4]heptane derivatives as part of combination therapies for HCV due to their ability to inhibit NS5A effectively.
  • COVID-19 Research : The compound CMX990 has been studied for its inhibitory effects on SARS-CoV-2 protease, demonstrating significant antiviral activity that could lead to new treatment options for COVID-19 .

Q & A

Q. What are the key synthetic strategies for preparing Methyl 5-azaspiro[2.4]heptane-4-carboxylate and its derivatives?

The synthesis of spirocyclic compounds like this compound often employs ketones or cyclopropane derivatives as starting materials. For example, describes a route using ethyl 2-cyclopropylideneacetate to synthesize tert-butyl-protected spirocyclic prolines. Key steps include cyclopropane ring formation via [2+1] cycloaddition and subsequent functionalization through Boc protection or esterification. Optimizing reaction conditions (e.g., temperature, catalysts) is critical to minimize side reactions like epimerization .

Q. How can researchers characterize rotameric conformations in spirocyclic compounds using NMR spectroscopy?

Spirocyclic amines like tert-butyl 5-azaspiro[2.4]heptane-4-carboxylate exhibit rotameric equilibria due to restricted rotation around the C–N bond. highlights that doubling of signals in ¹³C NMR spectra (e.g., for N-Boc-protected derivatives) can indicate the presence of two major conformers. To resolve these, variable-temperature NMR or computational modeling (DFT) is recommended to assign distinct rotamers and quantify their populations .

Q. What analytical methods are suitable for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. For chiral derivatives, chiral stationary phases (e.g., ’s (6R)- and (6S)-enantiomers) or polarimetric analysis may be required. Mass spectrometry (LC-MS) and ¹H/¹³C NMR are essential for structural confirmation, particularly to verify spirocyclic integrity and esterification efficiency .

Advanced Research Questions

Q. How does the spirocyclic structure of this compound influence its pharmacological activity in drug discovery?

The spirocyclic core enhances rigidity, improving target binding selectivity. demonstrates that derivatives like (R)-3-(7-(methylpyrrolo[2,3-d]pyrimidin-4-ylamino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile exhibit JAK1 inhibition (IC₅₀ = 8.5 nM) with 48-fold selectivity over JAK2. The spirocyclic system restricts conformational flexibility, optimizing interactions with kinase active sites. Computational docking and SAR studies are critical to refine substituent effects .

Q. What are the challenges in resolving enantiomers of 5-azaspiro[2.4]heptane derivatives, and how can they be addressed?

Enantiomeric resolution is complicated by the spirocyclic system’s compact structure. and highlight chiral HPLC using columns like Chiralpak® IA/IB or derivatization with chiral auxiliaries (e.g., Mosher’s acid). For instance, (6R)- and (6S)-enantiomers of 5-azaspiro[2.4]heptane-6-carboxylic acid require tailored mobile phases (hexane/isopropanol with 0.1% TFA) for baseline separation .

Q. How can researchers mitigate metabolic instability in 5-azaspiro[2.4]heptane-based drug candidates?

Structural modifications such as fluorine substitution or ester-to-amide conversion (e.g., replacing methyl esters with tert-butyl carbamates) can enhance metabolic stability. ’s JAK1 inhibitor underwent in vitro ADME profiling to assess CYP450 interactions and plasma protein binding. Introducing electron-withdrawing groups (e.g., fluorine) at strategic positions also reduces oxidative degradation .

Q. What role does the 5-azaspiro[2.4]heptane scaffold play in overcoming drug resistance in antimicrobial agents?

In quinolone antibiotics like sitafloxacin ( ), the spirocyclic amine at position 7 disrupts bacterial topoisomerase IV binding, reducing resistance. The rigid structure prevents enzyme active-site mutations from compromising affinity. Comparative MIC assays against resistant strains (e.g., Staphylococcus aureus) validate this mechanism .

Methodological Considerations

Q. What computational tools are effective for predicting the physicochemical properties of 5-azaspiro[2.4]heptane derivatives?

Software like Schrödinger’s QikProp or ACD/Labs Percepta can predict logP, solubility, and pKa. For spirocyclic systems, molecular dynamics simulations (e.g., Desmond) model conformational dynamics, while DFT calculations (Gaussian 09) optimize geometries for docking studies. used these tools to prioritize compounds with favorable ADME profiles .

Q. How should researchers design stability studies for this compound under varying pH conditions?

Forced degradation studies in buffers (pH 1–13) at 40–60°C identify hydrolysis-prone sites. LC-MS monitors ester bond cleavage (e.g., methyl ester to carboxylic acid). ’s tert-butyl-protected analogs show improved acid stability compared to methyl esters, guiding prodrug strategies .

Q. What strategies optimize the scalability of spirocyclic compound synthesis for preclinical development?

Flow chemistry can enhance reproducibility for cyclopropanation steps. ’s batch synthesis of ethyl 2-cyclopropylideneacetate may transition to continuous flow to control exothermic reactions. Catalytic hydrogenation (Pd/C or Raney Ni) efficiently reduces intermediates, minimizing metal residues .

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